molecular formula C8H8ClNO3 B2692674 2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride CAS No. 925460-25-9

2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride

Cat. No. B2692674
CAS RN: 925460-25-9
M. Wt: 201.61
InChI Key: WNVVKDSOFNBAPE-UHFFFAOYSA-N
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Description

“2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H7NO3 . It is also known as 3-(pyridin-3-yl)pyruvic acid, 3-Pyridinepropanoic acid, α-oxo-, and 2-oxo-3-(pyridin-3-yl)propanoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7NO3/c10-7(8(11)12)5-6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12) .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 338.8±25.0 °C and its predicted density is 1.334±0.06 g/cm3 . The pKa value is predicted to be 2.09±0.54 .

Scientific Research Applications

Chemical Properties and Reactivity

Research on related pyridine compounds and derivatives shows a variety of chemical properties and reactivities that could inform the understanding of 2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride. For instance, the study of Ru complexes highlights the acid-base properties and redox characteristics of related systems, which could suggest potential catalytic or redox applications for this compound in fields like water oxidation, oxygen reduction, or even in the formation of oxo-bridged dimers (Moyer & Meyer, 1981).

Catalytic Applications

Surface and catalytic properties of materials like Yttrium Oxide, when investigated through the reactions of pyridine, show the presence of Bronsted acid, Lewis acid, and basic sites. This implies that this compound could potentially be explored for its surface and catalytic properties, possibly in heterogeneous catalysis or as a catalyst support material, given its pyridine component (Hussein & Gates, 1998).

Biological and Pharmacological Activities

The diverse biological and pharmacological activities exhibited by 3-cyano-2-oxa-pyridines, such as antimicrobial, antidepressant, and anticancer activities, suggest that this compound could also have significant potential in medicinal chemistry and drug development. Its structural features may lend it properties useful in cancer therapy, diabetes, obesity control, or as cardiotonic agents (Bass et al., 2021).

Environmental Applications

Studies on the degradation mechanisms of pyridine in drinking water using dielectric barrier discharge (DBD) systems indicate that pyridine derivatives can be effectively removed from water, highlighting potential environmental applications of this compound in water treatment and purification processes. The generation of hydroxyl radicals and the subsequent degradation of pyridine compounds suggest that similar compounds could be targets for advanced oxidation processes (Li et al., 2017).

Mechanism of Action

The mechanism of action of “2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride” is not clearly defined in the literature .

Safety and Hazards

The safety information for “2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-oxo-3-pyridin-2-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3.ClH/c10-7(8(11)12)5-6-3-1-2-4-9-6;/h1-4H,5H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVVKDSOFNBAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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